molecular formula C27H28N2 B10919212 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10919212
M. Wt: 380.5 g/mol
InChI Key: WSHYFQRIBMHWOR-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its complex structure, which includes multiple methyl groups and phenyl rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the presence of a base, such as sodium ethoxide, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Halogens (bromine, chlorine), Lewis acids like aluminum chloride, solvents like dichloromethane.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylbenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the additional methyl groups on the phenyl rings.

    4-methyl-3,5-diphenyl-1H-pyrazole: Lacks the 2,5-dimethylbenzyl group.

    1-(3-methylphenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but with different substitution patterns on the phenyl rings.

Uniqueness

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and phenyl rings can enhance its stability and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C27H28N2/c1-18-8-6-10-23(14-18)26-22(5)27(24-11-7-9-19(2)15-24)29(28-26)17-25-16-20(3)12-13-21(25)4/h6-16H,17H2,1-5H3

InChI Key

WSHYFQRIBMHWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=CC(=C3)C)C)C4=CC=CC(=C4)C)C

Origin of Product

United States

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